molecular formula C17H14 B11941679 11-Methylene-9,10-dihydro-9,10-ethanoanthracene

11-Methylene-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B11941679
M. Wt: 218.29 g/mol
InChI Key: PCZDSMTZQNEGHY-UHFFFAOYSA-N
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Description

11-Methylene-9,10-dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C17H14. This compound is characterized by its rigid ethano-bridged anthracene backbone, which makes it a unique structure among polycyclic aromatic hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which provides a high yield of the desired product. For instance, a modified commercial domestic microwave oven can be used to synthesize 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester . Another method involves the bromination of 9,10-dimethyl-9,10-ethanoanthracene, followed by multi-fold amination to construct the desired compound .

Industrial Production Methods: the use of microwave-assisted synthesis and other high-yielding synthetic routes could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 11-Methylene-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethano-bridged anthracene backbone, which provides multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, and various amines for amination reactions. The conditions for these reactions typically involve the use of organic solvents such as acetone and petroleum ether, and the reactions are often carried out at controlled temperatures to ensure high yields .

Major Products: The major products formed from the reactions of this compound include various heterocycles such as diazoles and quinoxalines.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 11-Methylene-9,10-dihydro-9,10-ethanoanthracene include 9,10-dimethyl-9,10-ethanoanthracene and its derivatives, such as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate . These compounds share the rigid ethano-bridged anthracene backbone, but differ in their functional groups and reactivity.

Uniqueness: What sets this compound apart from its similar compounds is its methylene group at the 11th position, which provides additional reactive sites for chemical reactions. This makes it a more versatile compound for the synthesis of various heterocycles and other derivatives .

Properties

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

15-methylidenetetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C17H14/c1-11-10-16-12-6-2-4-8-14(12)17(11)15-9-5-3-7-13(15)16/h2-9,16-17H,1,10H2

InChI Key

PCZDSMTZQNEGHY-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2C3=CC=CC=C3C1C4=CC=CC=C24

Origin of Product

United States

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